molecular formula C18H18N2O4S B13940684 Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate

Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate

Cat. No.: B13940684
M. Wt: 358.4 g/mol
InChI Key: HWSHDSLONDZFMV-UHFFFAOYSA-N
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Description

Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of 2-aminopyridine with benzylsulfonyl chloride under basic conditions to form the imidazo[1,5-a]pyridine core. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-(1-benzylsulfonylimidazo[1,5-a]pyridin-3-yl)acetate

InChI

InChI=1S/C18H18N2O4S/c1-2-24-17(21)12-16-19-18(15-10-6-7-11-20(15)16)25(22,23)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

HWSHDSLONDZFMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C2N1C=CC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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